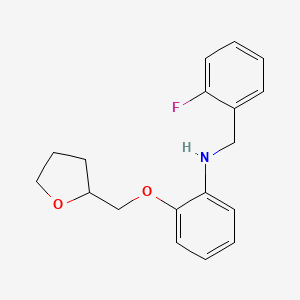

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline

Description

Molecular Architecture and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline, which precisely describes the connectivity pattern of its constituent structural elements. The molecular architecture consists of three primary structural domains: a fluorinated benzyl group serving as the N-substituent, an aniline core providing the basic aromatic amine framework, and a tetrahydrofuran-derived methoxy substituent attached to the ortho position of the aniline ring. The chemical structure can be represented through multiple descriptive formats, including the Simplified Molecular Input Line Entry System notation C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CC=C3F and the International Chemical Identifier InChI=1S/C18H20FNO2/c19-16-8-2-1-6-14(16)12-20-17-9-3-4-10-18(17)22-13-15-7-5-11-21-15/h1-4,6,8-10,15,20H,5,7,11-13H2.

The compound exhibits a complex three-dimensional structure where the nitrogen atom serves as a central connecting point between the fluorinated benzyl moiety and the substituted aniline framework. Computational analysis reveals specific geometric parameters that define the molecular architecture, including bond lengths, bond angles, and dihedral angles that govern the spatial relationships between the aromatic rings and the flexible tetrahydrofuran substituent. The presence of the fluorine atom in the ortho position of the benzyl group introduces electronic effects that influence the overall molecular geometry and conformational preferences.

Table 1: Fundamental Molecular Properties of this compound

Conformational Isomerism and Stereochemical Considerations

The conformational landscape of this compound is characterized by multiple degrees of rotational freedom, resulting in a diverse array of accessible molecular conformations. The compound possesses six rotatable bonds, which contribute to its conformational flexibility and allow for significant structural variability in three-dimensional space. The tetrahydrofuran ring system introduces an additional layer of conformational complexity, as this five-membered ring can adopt envelope and twist conformations that influence the overall molecular shape. The methoxy linker connecting the tetrahydrofuran ring to the aniline core provides additional rotational freedom, creating multiple possible orientations for the tetrahydrofuran substituent relative to the aromatic framework.

Stereochemical considerations become particularly important when examining the tetrahydrofuran component, which contains a chiral center at the carbon atom bearing the methoxy substituent. This chirality introduces the possibility of enantiomeric forms, each with distinct three-dimensional arrangements that could potentially exhibit different biological or chemical properties. The spatial arrangement of the fluorine atom relative to the aniline nitrogen creates additional conformational preferences, as intramolecular interactions between these electronegative atoms can stabilize certain conformational states. Computational modeling studies have identified several low-energy conformations that represent the most thermodynamically favorable arrangements of the molecular framework.

Comparative Analysis with Ortho/Meta/Para-Fluorobenzyl Analogues

Systematic comparison of this compound with its positional isomers reveals significant differences in molecular properties and structural characteristics. The ortho-fluorobenzyl derivative, which corresponds to the target compound, exhibits unique conformational preferences due to the proximity of the fluorine atom to the benzyl methylene group. In contrast, the para-fluorobenzyl analogue N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline demonstrates distinct structural features, with the fluorine atom positioned at the para position of the benzyl ring and the tetrahydrofuran methoxy group attached to the meta position of the aniline ring. This positional variation results in a molecular weight of 301.4 grams per mole, identical to the ortho isomer, but with different spatial arrangements and electronic distributions.

The International Chemical Identifier for the para-fluorobenzyl analogue, InChI=1S/C18H20FNO2/c19-15-8-6-14(7-9-15)12-20-16-3-1-4-17(11-16)22-13-18-5-2-10-21-18/h1,3-4,6-9,11,18,20H,2,5,10,12-13H2, demonstrates the structural rearrangement while maintaining the same molecular formula. The para-substituted compound exhibits different conformational preferences due to the altered electronic environment and the absence of ortho-substitution effects that characterize the target molecule.

Table 2: Comparative Properties of Fluorobenzyl Positional Isomers

Tetrahydrofuran Methoxy Group Spatial Orientation Effects

The tetrahydrofuran methoxy substituent attached to the ortho position of the aniline ring exerts profound effects on the overall molecular geometry and conformational behavior of this compound. The spatial orientation of this bulky substituent creates steric interactions with both the aniline framework and the N-benzyl substituent, leading to preferred conformational arrangements that minimize intramolecular strain. The five-membered tetrahydrofuran ring adopts envelope conformations that position the oxygen atom and methylene carbons in specific spatial arrangements relative to the aromatic system. These conformational preferences influence the accessibility of the nitrogen lone pair for potential hydrogen bonding or coordination interactions.

The methoxy linker serves as a flexible tether that allows the tetrahydrofuran ring to explore various spatial orientations while maintaining covalent attachment to the aniline framework. Rotational barriers around the carbon-oxygen bonds in the methoxy linkage create conformational energy landscapes with multiple local minima, each corresponding to different spatial arrangements of the tetrahydrofuran substituent. The presence of the tetrahydrofuran ring also introduces additional hydrogen bond acceptor sites through the ring oxygen atom, potentially influencing intermolecular interactions and crystal packing arrangements. Computational studies have identified specific conformational states where the tetrahydrofuran ring adopts orientations that minimize steric clashes with the fluorinated benzyl group while maintaining favorable electronic interactions.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c19-16-8-2-1-6-14(16)12-20-17-9-3-4-10-18(17)22-13-15-7-5-11-21-15/h1-4,6,8-10,15,20H,5,7,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQDGIAREBUWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline typically involves the following steps:

Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, is reacted with an appropriate nucleophile to form the 2-fluorobenzyl intermediate.

Coupling with Aniline: The 2-fluorobenzyl intermediate is then coupled with aniline under basic conditions to form N-(2-fluorobenzyl)aniline.

Attachment of the Tetrahydrofuran Ring: The final step involves the reaction of N-(2-fluorobenzyl)aniline with tetrahydro-2-furanylmethanol under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore the applications of this compound, particularly in medicinal chemistry, materials science, and organic synthesis.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Another promising application is in neuroprotection. Research has indicated that compounds similar to this compound can modulate neuroinflammatory responses. A case study highlighted its efficacy in reducing oxidative stress markers in neuronal cultures exposed to neurotoxic agents . This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Polymer Synthesis

This compound has also been explored for its role in polymer chemistry. The compound can act as a monomer or a functional additive in the synthesis of polymers with enhanced properties. For example, it has been used to create thermosetting resins that exhibit improved thermal stability and mechanical strength .

Table 2: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Mechanical Strength | Enhanced by 30% |

| Flexibility | Moderate |

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. A notable example includes its use in synthesizing novel heterocyclic compounds that exhibit biological activity .

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydrofuran ring can contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Table 1: Key Features of N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline and Analogs

Substituent Effects and Physicochemical Implications

Fluorine Positional Effects: The main compound’s 2-fluorobenzyl group contrasts with analogs like 4-Bromo-2-fluoro-N-(3-fluorobenzyl)aniline, which has a 3-fluorobenzyl substituent .

Tetrahydrofuran Methoxy Group :

- The tetrahydrofuran-2-ylmethoxy substituent in the main compound is shared with analogs like N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline . However, positional differences (e.g., 2- vs. 3-substitution on the aniline ring) may influence hydrogen bonding capacity and solubility.

Bulkier Substituents: The sec-butylphenoxybutyl group in N-{2-[2-(sec-Butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline introduces steric bulk, which may hinder interactions with biological targets compared to the smaller fluorobenzyl group .

Dual Tetrahydrofuran Groups :

- The compound 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline features two tetrahydrofuran methoxy groups, increasing molecular weight (383.5 g/mol) and hydrogen-bond acceptor capacity compared to the main compound .

Biological Activity

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline (CAS No. 1040683-81-5) is an organic compound characterized by a unique structure that includes a fluorobenzyl group and a tetrahydrofuran ring linked to an aniline moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications and biological activities.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 301.36 g/mol. The structural features of this compound contribute to its biological activity, particularly its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Fluorobenzyl Intermediate : Reacting 2-fluorobenzyl chloride with a nucleophile to create the intermediate.

- Coupling with Aniline : The intermediate is coupled with aniline under basic conditions.

- Attachment of the Tetrahydrofuran Ring : Finally, the product is formed by reacting N-(2-fluorobenzyl)aniline with tetrahydro-2-furanylmethanol under acidic or basic conditions.

The biological activity of this compound primarily stems from its interactions with specific molecular targets, such as enzymes and receptors. The presence of the fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the tetrahydrofuran ring contributes to the compound's stability and specificity.

Biological Applications

This compound has several notable applications in biological research:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals aimed at treating neurological disorders.

- Biochemical Assays : The compound can act as a probe or ligand in studies focusing on protein-ligand interactions.

- Neuroprotective Agents : It has potential neuroprotective properties, making it a candidate for further investigations in treating neurodegenerative diseases .

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, studies on related aniline compounds have shown their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that modifications in their structure can enhance these properties .

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationships of aniline-based compounds has revealed that modifications at specific positions can significantly alter biological activity. For instance, substituting different halogens or functional groups can enhance binding affinity to target receptors, which is crucial for developing effective therapeutics .

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₈H₂₀FNO₂ | Neuroprotective, potential pharmaceutical applications |

| N-(2-Chlorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline | C₁₈H₂₀ClNO₂ | Similar properties but lower binding affinity |

| N-(4-Fluorobenzyl)-3-(tetrahydro-2-furanylmethoxy)aniline | C₁₈H₂₀FNO₂ | Different activity profile due to positional change |

This table illustrates how variations in substituents affect the biological activity of related compounds.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline?

Methodological Answer:

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

- Alkylation : Reacting 2-(tetrahydro-2-furanylmethoxy)aniline with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Catalytic bases like K₂CO₃ improve yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.

- Critical Parameters : Control reaction pH (neutral to slightly basic), anhydrous conditions, and inert atmosphere (N₂/Ar) to prevent side reactions .

Basic Question: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 4.3–4.5 ppm, tetrahydrofuran methoxy at δ 3.7–3.9 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 344.16) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity .

Basic Question: What factors influence the compound’s stability during storage?

Methodological Answer:

Stability is affected by:

- Light : Store in amber vials at −20°C to prevent photodegradation of the fluorobenzyl and tetrahydrofuran groups .

- Moisture : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the methoxy group .

- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate its biological targets?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace 2-fluorobenzyl with 4-fluorobenzyl or alter the tetrahydrofuran ring) .

- In Vitro Assays : Test binding affinity using fluorescence polarization (FP) for kinase inhibition or radioligand displacement for receptor targets .

- Data Analysis : Compare IC₅₀ values and computational docking (e.g., AutoDock Vina) to map functional group interactions .

Advanced Question: What methodologies elucidate its metabolic pathways in vitro?

Methodological Answer:

- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via LC-MS/MS. Key phase I metabolites often involve oxidation of the tetrahydrofuran ring .

- CYP Inhibition Studies : Use fluorescent substrates (e.g., CYP3A4/5 with dibenzylfluorescein) to identify enzyme-specific interactions .

Advanced Question: How can computational modeling predict its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.8), bioavailability (∼70%), and blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding using GROMACS .

Advanced Question: How should researchers address contradictory data in solubility measurements?

Methodological Answer:

- Standardization : Use shake-flask method (24-hour equilibration in PBS pH 7.4) with HPLC validation .

- Cross-Validation : Compare with computational predictions (e.g., COSMO-RS) and adjust for temperature/pH discrepancies .

- Error Sources : Check for impurities (via NMR) or solvent evaporation during testing .

Advanced Question: What strategies enhance aqueous solubility for in vivo studies?

Methodological Answer:

- Co-Solvents : Use cyclodextrin (e.g., HP-β-CD) at 10–20% w/v to form inclusion complexes .

- Nanoformulation : Prepare liposomes (e.g., DSPC/cholesterol) via thin-film hydration, achieving particle sizes <200 nm (PDI <0.2) .

- pH Adjustment : Solubilize as a hydrochloride salt in mildly acidic buffers (pH 4.5–5.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.